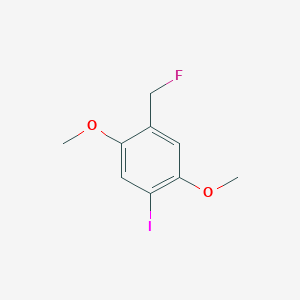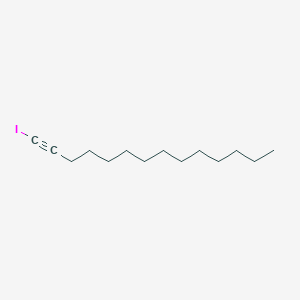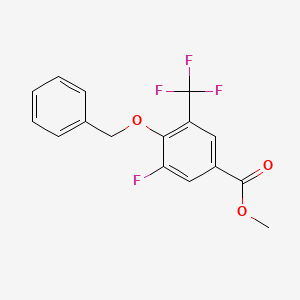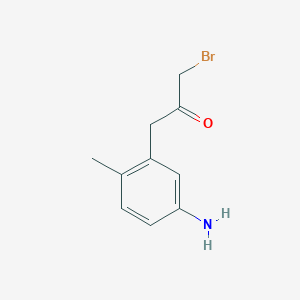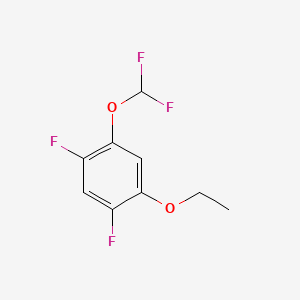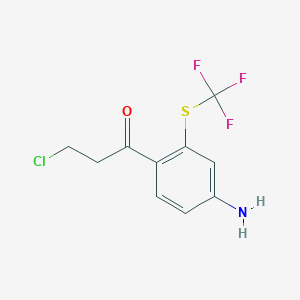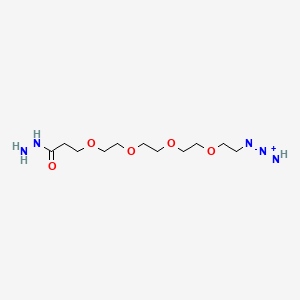
N3-PEG4-Hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-PEG4-Hydrazide, also known as Azido-PEG4-hydrazide, is a polyethylene glycol (PEG)-based compound. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound is characterized by its azide group, which is highly reactive and can be used in click chemistry reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG4-Hydrazide typically involves the reaction of a PEG4 compound with an azide group and a hydrazide group. One common method is to start with a PEG4-diol, which is then converted to a PEG4-tosylate. The tosylate is subsequently reacted with sodium azide to introduce the azide group. Finally, the azido-PEG4 is reacted with hydrazine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and size-exclusion chromatography are commonly used to purify the final product .
化学反応の分析
Types of Reactions
N3-PEG4-Hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of alkyl halides.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a mixture of water and tert-butanol.
Major Products
Substitution: Alkyl azides
Reduction: Primary amines
Click Chemistry: Triazoles
科学的研究の応用
N3-PEG4-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of PROTACs, which are used to target and degrade specific proteins within cells.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of hydrogels and other materials with enhanced mechanical properties.
作用機序
The mechanism of action of N3-PEG4-Hydrazide primarily involves its role as a linker in bioconjugation reactions. The azide group allows for selective and efficient conjugation with alkyne-containing molecules through click chemistry. This enables the formation of stable triazole linkages, which are crucial for the stability and functionality of the resulting bioconjugates .
類似化合物との比較
Similar Compounds
Uniqueness
N3-PEG4-Hydrazide is unique due to its hydrazide group, which provides additional reactivity compared to other azido-PEG compounds. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates that require specific functional groups for targeted applications.
特性
分子式 |
C11H24N5O5+ |
|---|---|
分子量 |
306.34 g/mol |
IUPAC名 |
2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h12H,1-10H2,(H2,13,14)/p+1 |
InChIキー |
AMIJGCUNMPJLHY-UHFFFAOYSA-O |
正規SMILES |
C(COCCOCCOCCOCCN=[N+]=N)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)



